![molecular formula C10H12Br2 B6323962 1,3-Dibromo-5-isopropyl-2-methylbenzene CAS No. 2624417-82-7](/img/structure/B6323962.png)
1,3-Dibromo-5-isopropyl-2-methylbenzene
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Description
Mechanism of Action
Target of Action
The primary target of 1,3-Dibromo-5-isopropyl-2-methylbenzene is the benzene ring, a common structure in many organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring, which is crucial for its stability . The general mechanism involves two steps :
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged intermediate known as the arenium ion .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
It’s known that benzene derivatives can undergo various reactions, including friedel crafts acylation and nitration . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The compound’s structure suggests that it may be lipophilic , which could influence its absorption and distribution in the body
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 1,3-Dibromo-5-isopropyl-2-methylbenzene. For instance, certain reactions involving benzene derivatives are known to be sensitive to temperature . .
properties
IUPAC Name |
1,3-dibromo-2-methyl-5-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIMQKASAKRTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-isopropyl-2-methylbenzene |
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